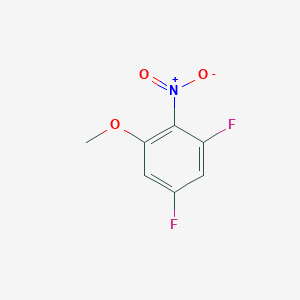

1,5-Difluoro-3-methoxy-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-difluoro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEGOHULGVHKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438172 | |

| Record name | 1,5-Difluoro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-61-5 | |

| Record name | 1,5-Difluoro-3-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Difluoro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Difluoro-3-methoxy-2-nitrobenzene (CAS: 66684-61-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methoxy-2-nitrobenzene is a fluorinated aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a nitro group, imparts specific reactivity that makes it a key intermediate in the preparation of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making this compound a point of interest for medicinal chemists.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 66684-61-5 | [1] |

| Molecular Formula | C₇H₅F₂NO₃ | [1] |

| Molecular Weight | 189.12 g/mol | [2] |

| Boiling Point | 238 °C | [1] |

| Density | 1.414 g/mL | [1] |

| Melting Point | 60 °C | [2] |

| Appearance | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity

Synthesis

A plausible synthetic route, based on general organic chemistry principles, is the nitration of 1,5-difluoro-3-methoxybenzene. This approach, however, would require careful control of reaction conditions to ensure the desired regioselectivity of the nitro group at the C2 position.

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group, a crucial transformation for introducing nitrogen-containing functionalities in drug synthesis.

-

Fluorine Atoms: The fluorine atoms activate the benzene ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nucleophiles.

-

Methoxy Group: The methoxy group is an electron-donating group and can influence the regioselectivity of further electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group makes such reactions challenging.

Key Chemical Transformations:

References

In-Depth Technical Guide: 1,5-Difluoro-3-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methoxy-2-nitrobenzene is a halogenated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a nitro group, and an electron-donating methoxy group, creates a distinct electronic environment that lends itself to a variety of chemical transformations. This guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 66684-61-5[1][2] |

| Molecular Formula | C₇H₅F₂NO₃[1][3] |

| Molecular Weight | 189.12 g/mol [1][3][4] |

| Melting Point | 60 °C[4] |

| Boiling Point | ~238 °C[5] |

| Density | ~1.4 g/cm³ |

| Solubility | Low solubility in water; Soluble in common organic solvents such as ethanol, ether, and benzene.[6][7] |

Synthesis and Reactivity

The primary synthetic route to this compound is through the electrophilic nitration of 1,5-difluoro-3-methoxybenzene. The electron-donating methoxy group directs the nitration to the ortho and para positions. Due to steric hindrance from the methoxy group and the adjacent fluorine atom, the major product is the desired 2-nitro isomer.

The reactivity of the molecule is largely dictated by its functional groups. The nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles.

Logical Workflow for Synthesis

References

- 1. 1,3-Difluoro-2-nitrobenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 5. This compound [stenutz.eu]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. a2bchem.com [a2bchem.com]

1,5-Difluoro-3-methoxy-2-nitrobenzene molecular weight and formula

An In-depth Technical Guide to 1,5-Difluoro-3-methoxy-2-nitrobenzene: Molecular Formula and Weight

This technical guide provides a detailed overview of the molecular formula and molecular weight of the chemical compound this compound, a substance of interest to researchers, scientists, and professionals in drug development. This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular Composition and Weight

The fundamental characteristics of this compound are detailed in the table below. This information is crucial for stoichiometric calculations in chemical reactions and for the characterization of synthesized molecules.

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₃[1] |

| Molecular Weight | 189.117 g/mol [1] |

| Boiling Point | 238 °C |

| Density | 1.414 g/mL |

The molecular weight is a sum of the atomic weights of all atoms in the molecule. The calculation based on the atomic weights of its constituent elements is as follows:

Total Molecular Weight = 84.077 + 5.040 + 37.996 + 14.007 + 47.997 = 189.117 u

This calculated value is consistent with the experimentally determined molecular weight.

Structural Representation

To visualize the atomic arrangement and bonding within the molecule, a two-dimensional structural diagram is provided below. This representation is generated using the DOT language, illustrating the connectivity of the atoms in this compound.

Molecular structure of this compound.

References

- 1. 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene [myskinrecipes.com]

- 2. Carbon - Wikipedia [en.wikipedia.org]

- 3. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. Fluorine - Wikipedia [en.wikipedia.org]

- 7. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. Oxygen | O (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Crystallography of 1,5-Difluoro-3-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and, where publicly available, the crystallographic properties of 1,5-Difluoro-3-methoxy-2-nitrobenzene. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, with its fluorinated structure enhancing metabolic stability and bioavailability in derivative molecules.[1] This document summarizes its key physicochemical properties and outlines a general synthetic approach, acknowledging the current lack of publicly available, detailed experimental protocols and crystallographic data for this specific molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as 3,5-difluoro-2-nitroanisole, is a substituted aromatic nitro compound. Its core structure consists of a benzene ring functionalized with two fluorine atoms, a methoxy group, and a nitro group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO₃ | [1][2] |

| Molecular Weight | 189.12 g/mol | [2] |

| CAS Number | 66684-61-5 | [1] |

| Melting Point | 60 °C | [2] |

| Boiling Point | 238 °C | [1] |

| Density | 1.414 g/mL | [1] |

| SMILES | COc1cc(F)cc(F)c1--INVALID-LINK--=O | [2] |

| InChIKey | DXEGOHULGVHKCT-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

General Nitration Procedure (Hypothetical for this compound):

A cooled mixture of concentrated sulfuric acid and nitric acid would be prepared. To this nitrating mixture, 1,5-difluoro-3-methoxybenzene would be added dropwise at a controlled temperature, typically between 0 and 10 °C, to prevent over-nitration and side reactions. After the addition is complete, the reaction mixture would be stirred for a specified period, allowing the electrophilic aromatic substitution to proceed. The reaction would then be quenched by pouring it over ice, followed by extraction of the organic product with a suitable solvent, such as dichloromethane or ethyl acetate. The organic layer would be washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash. The solvent would then be removed under reduced pressure to yield the crude product, which could be further purified by recrystallization or column chromatography.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Crystallography

As of the date of this publication, the single-crystal X-ray crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not available in public databases such as the Cambridge Structural Database (CSD). Therefore, a detailed discussion of its crystal packing and intermolecular interactions is not possible at this time.

Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) for this compound are not currently published in peer-reviewed literature. This section will be updated as such data becomes publicly available.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound, leading to the determination of its crystal structure.

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a chemical compound.

Conclusion

This compound is a compound of interest in medicinal and materials chemistry. While its basic physicochemical properties are known, a significant gap exists in the publicly available scientific literature regarding its detailed experimental synthesis, crystallization protocols, and comprehensive crystallographic and spectroscopic data. Further research and publication in these areas would be highly beneficial to the scientific community, enabling a deeper understanding of its structural characteristics and facilitating its application in the development of new technologies and therapeutics.

References

A Technical Guide to the Physicochemical Properties of 1,5-Difluoro-3-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 1,5-Difluoro-3-methoxy-2-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document also outlines the standard experimental methodologies for determining these crucial physical properties.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in verifying the purity and identity of a chemical compound. The following table summarizes the key physical properties of this compound.

| Property | Value |

| Melting Point | 60 °C[2] |

| Boiling Point | 238 °C (at 760 mmHg) |

| Alternate Boiling Point | 237.6 ± 35.0 °C[3] |

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol |

| CAS Number | 66684-61-5[4] |

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of this compound requires precise experimental techniques. Below are detailed standard laboratory protocols for these measurements.

Melting Point Determination using the Capillary Method

The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating oil (if using a Thiele tube)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a Thiele tube containing heating oil, making sure the top of the sample is below the oil level.

-

Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

-

-

Heating: The apparatus is heated gently.[5] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-2 °C.

Boiling Point Determination using the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

-

Rubber band or wire

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.[4]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (Thiele tube or aluminum block).[4]

-

Heating: The apparatus is heated slowly and uniformly.[4]

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Role in Synthetic Chemistry: An Experimental Workflow

This compound is a valuable intermediate in organic synthesis, particularly for creating more complex molecules for pharmaceutical and agrochemical applications.[1] The presence of fluoro, methoxy, and nitro groups provides multiple reaction sites for further chemical transformations.

The following diagram illustrates a generalized workflow for the utilization of this compound as a synthetic intermediate.

References

- 1. 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene [myskinrecipes.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

Solubility Profile of 1,5-Difluoro-3-methoxy-2-nitrobenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and physical properties of 1,5-Difluoro-3-methoxy-2-nitrobenzene. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of fluorinated organic compounds where the presence of fluorine can enhance metabolic stability and bioavailability.[1] Its utility in constructing complex molecules stems from the reactivity of its nitro and methoxy functional groups, which allow for further chemical transformations.[1]

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₃ | [1][3] |

| Molecular Weight | 189.117 g/mol | [1] |

| Melting Point | 60 °C | [3] |

| Boiling Point | 238 °C | [1] |

| Density | 1.414 g/mL | [1] |

| CAS Number | 66684-61-5 | [1][4][5] |

| Appearance | Off-white to slight yellow solid | guidechem.com |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a fluorine atom in 1,3,5-trifluoro-2-nitrobenzene with a methoxy group. The following is a detailed experimental protocol based on reported synthesis methods.[6]

Materials:

-

1,3,5-trifluoro-2-nitrobenzene

-

Methanol (MeOH)

-

Sodium metal (Na)

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether (PE)

Procedure:

-

Preparation of Sodium Methoxide Solution: In a 100 mL single-necked flask, add 60 mL of methanol. Cool the flask in an ice-water bath to 0-10 °C. Add sodium metal (2.6 g, 112.94 mmol) in portions while stirring until it is completely dissolved to obtain a 2N sodium methoxide solution in methanol.[6]

-

Reaction Setup: In a separate 250 mL three-necked flask, dissolve 1,3,5-trifluoro-2-nitrobenzene (10 g, 56.47 mmol) in 100 mL of methanol and stir to dissolve. Cool this solution to 0-5 °C.[6]

-

Reaction: Add the previously prepared sodium methoxide solution dropwise to the solution of 1,3,5-trifluoro-2-nitrobenzene. After the addition is complete, maintain the reaction mixture at this temperature for 2-3 hours.[6]

-

Work-up: Neutralize the reaction mixture by adding 2N HCl aqueous solution. Pour the reaction solution into 200 mL of purified water.[6]

-

Extraction: Extract the aqueous mixture three times with 100 mL of ethyl acetate. Combine the organic layers.[6]

-

Washing and Drying: Wash the combined organic phase twice with 100 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate for 30 minutes and then filter.[6]

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Stir the crude product with 30 mL of petroleum ether at room temperature and filter. Concentrate the filtrate under reduced pressure to yield an oily product. Further purify the product by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent. Collect the product fractions and concentrate under reduced pressure to obtain the final product.[6]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process for this compound.

References

A Technical Guide to the Anticipated Thermal Stability and Decomposition of 1,5-Difluoro-3-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methoxy-2-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, while the nitro and methoxy groups offer versatile handles for further chemical transformations.[1] Understanding the thermal stability and decomposition profile of such molecules is paramount for ensuring safe handling, storage, and processing, particularly in manufacturing and drug development, where thermal stress is a common factor. This document outlines the expected thermal behavior of this compound, drawing parallels from related compounds and providing standardized methodologies for its empirical investigation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₃ | [2][3] |

| Molecular Weight | 189.12 g/mol | [2] |

| Boiling Point | 237.6 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 97.5 ± 25.9 °C | [3] |

Predicted Thermal Stability and Decomposition

While specific data is absent for this compound, the thermal behavior of analogous compounds, such as other substituted nitrobenzenes and fluorinated nitroaromatics, can provide valuable insights. The thermal decomposition of nitroaromatic compounds is often an energetic process, influenced by the nature and position of substituents on the benzene ring.[4][5]

For instance, studies on nitrobenzene have shown that thermal decomposition can proceed through the cleavage of the C-NO₂ bond to form a phenyl radical and nitrogen dioxide, or through intramolecular rearrangement to a phenoxy radical and nitric oxide.[6][7] The presence of electron-withdrawing groups, like fluorine, and an electron-donating group, like methoxy, on the benzene ring of this compound is expected to influence its decomposition pathway and onset temperature. It is anticipated that the decomposition of this compound will be an exothermic process.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition kinetics of this compound, a combination of thermoanalytical techniques is recommended. The following protocols are based on established methods for the analysis of energetic materials and related compounds.[8]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset of decomposition, and enthalpy of decomposition.

Methodology:

-

A small sample of this compound (1-5 mg) is accurately weighed into an aluminum or gold-plated copper crucible.

-

The crucible is hermetically sealed to prevent volatilization before decomposition.

-

The sample is placed in the DSC instrument alongside an empty reference crucible.

-

The sample is heated at a constant rate (e.g., 2, 5, 10, and 15 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50-100 mL/min.

-

The heat flow to the sample is monitored as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

-

The onset temperature of the exothermic decomposition peak is taken as a measure of thermal stability.

-

The area under the decomposition peak is integrated to determine the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs and to study the kinetics of decomposition.

Methodology:

-

A sample of this compound (5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve provides information on the decomposition temperature range and the mass of any non-volatile residue.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound.

Caption: Experimental workflow for thermal analysis.

Potential Decomposition Pathway

The decomposition of substituted nitrobenzenes can be complex. Based on literature for related compounds, a plausible initial step in the thermal decomposition of this compound is the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in nitroaromatic compounds. This would generate a difluoro-methoxy-phenyl radical and a nitrogen dioxide molecule. Subsequent reactions could involve intramolecular rearrangements and reactions with other molecules, leading to a variety of smaller gaseous products and a solid residue.

The following diagram illustrates a simplified, hypothetical decomposition pathway.

Caption: Hypothetical decomposition pathway.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently unavailable, this guide provides a framework for its investigation based on the behavior of structurally related compounds. The proposed experimental protocols, utilizing DSC and TGA, will enable the determination of key thermal safety parameters. Understanding the thermal properties of this compound is crucial for its safe handling and for the development of robust manufacturing processes in the pharmaceutical and agrochemical industries. Further research is warranted to fully characterize the thermal decomposition pathway and kinetics of this important synthetic intermediate.

References

- 1. 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene [myskinrecipes.com]

- 2. This compound [stenutz.eu]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [repository.kaust.edu.sa]

- 7. academia.kaust.edu.sa [academia.kaust.edu.sa]

- 8. mdpi.com [mdpi.com]

The Promising Horizon of 1,5-Difluoro-3-methoxy-2-nitrobenzene Derivatives in Biological Applications: A Technical Overview

For Immediate Release

Shanghai, China – December 28, 2025 – The aromatic compound 1,5-Difluoro-3-methoxy-2-nitrobenzene is emerging as a valuable scaffold in the synthesis of novel molecules with potential therapeutic applications. This technical guide provides an in-depth analysis of the existing research landscape surrounding its derivatives, targeting researchers, scientists, and drug development professionals. While direct studies on the biological activities of derivatives synthesized specifically from this compound are limited in publicly available literature, the known bioactivities of related fluorinated and nitroaromatic compounds provide a strong rationale for their investigation as potential anticancer, antimicrobial, and enzyme-inhibiting agents.

Core Compound Profile

This compound is a chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring two fluorine atoms, a methoxy group, and a nitro group on a benzene ring, offers multiple reactive sites for the generation of diverse derivatives. The presence of fluorine is particularly noteworthy as it is known to enhance metabolic stability and bioavailability of drug candidates.[1]

Anticipated Biological Activities of Derivatives

The biological potential of derivatives of this compound can be inferred from the well-documented activities of structurally related chemical classes.

Anticancer Potential

Nitroaromatic compounds have demonstrated a wide spectrum of biological activities, including antineoplastic properties. The mechanism of action for many nitro compounds involves their reduction to produce cytotoxic reactive nitrogen species that can damage cancer cells. Furthermore, the incorporation of fluorine into organic molecules is a common strategy in the design of anticancer drugs, often leading to enhanced efficacy.

Antimicrobial Activity

Nitro-containing compounds are a cornerstone of antimicrobial therapy.[2] Their mode of action often involves the intracellular reduction of the nitro group to form radical species that are toxic to microorganisms. This process can lead to DNA damage and inhibition of essential cellular processes in bacteria, fungi, and protozoa. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance, and derivatives of this compound represent a promising, yet underexplored, avenue for the discovery of novel antimicrobial drugs.

Enzyme Inhibition

Fluorinated organic molecules are widely recognized for their ability to act as enzyme inhibitors. The unique electronic properties of fluorine can lead to strong and specific interactions with enzyme active sites. Derivatives of this compound could be designed to target specific enzymes implicated in disease pathways. The strategic placement of the difluoro-methoxy-nitrobenzene core could serve as a foundation for developing potent and selective enzyme inhibitors for various therapeutic targets.

Future Research Directions and Experimental Considerations

The synthesis of a library of derivatives from this compound is a logical and promising next step. Nucleophilic aromatic substitution reactions targeting the fluorine atoms or reduction of the nitro group to an amine, followed by further functionalization, would allow for the creation of a diverse set of novel compounds.

A general workflow for the synthesis and evaluation of these derivatives is proposed below.

Experimental Protocols

While specific protocols for derivatives of this compound are not available, established methodologies for analogous compounds can be adapted.

General Procedure for Nucleophilic Aromatic Substitution: To a solution of this compound in a suitable solvent (e.g., DMF, DMSO), the desired nucleophile (e.g., a primary or secondary amine, a thiol) and a base (e.g., K2CO3, Et3N) are added. The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). The product is then isolated by extraction and purified by column chromatography.

General Procedure for Nitro Group Reduction: this compound is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, for example, palladium on carbon (Pd/C) under a hydrogen atmosphere, or a metal catalyst like iron or tin in the presence of an acid, is added. The reaction is monitored until completion. The catalyst is removed by filtration, and the solvent is evaporated to yield the corresponding aniline derivative.

Biological Assays: Standard protocols for assessing anticancer activity (e.g., MTT assay for cytotoxicity, flow cytometry for apoptosis), antimicrobial activity (e.g., broth microdilution for Minimum Inhibitory Concentration - MIC), and enzyme inhibition (e.g., spectrophotometric or fluorometric assays) would be employed to evaluate the synthesized derivatives.

Conclusion

Although direct experimental evidence for the biological activities of this compound derivatives is currently lacking in the public domain, the chemical nature of this starting material strongly suggests that its derivatives are promising candidates for drug discovery efforts. The presence of fluorine, a methoxy group, and a modifiable nitro group provides a rich chemical space for the generation of novel compounds with potential anticancer, antimicrobial, and enzyme-inhibiting properties. Further research into the synthesis and biological evaluation of these derivatives is highly warranted and could lead to the identification of new therapeutic agents.

References

An In-depth Technical Guide on the Electronic Effects of Substituents in 1,5-Difluoro-3-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the fluoro, methoxy, and nitro substituents in the polysubstituted aromatic compound, 1,5-Difluoro-3-methoxy-2-nitrobenzene. The interplay of these functional groups dictates the molecule's overall electronic properties, reactivity, and potential applications, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document collates available physicochemical data, discusses the theoretical underpinnings of the substituent effects based on inductive and resonance phenomena, and presents a plausible synthetic pathway. The synergistic and antagonistic electronic influences of the substituents create a unique chemical entity with distinct regions of electron density, which are crucial for its role in designing complex molecular architectures.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO₃ | [2][3] |

| Molecular Weight | 189.12 g/mol | [2][3] |

| CAS Number | 66684-61-5 | [2] |

| Appearance | Predicted to be a solid | [4] |

| Boiling Point | Estimated around 240 - 260 °C | [4] |

| Density | Estimated around 1.4 - 1.6 g/cm³ | [4] |

| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | [4] |

Analysis of Electronic Substituent Effects

The electronic character of this compound is determined by the cumulative influence of its four substituents on the aromatic ring. These effects can be deconstructed into inductive and resonance effects.

Individual Substituent Effects

The following table outlines the individual electronic effects of the fluoro, methoxy, and nitro groups. Hammett constants (σ) are used to quantify the electron-donating or electron-withdrawing nature of substituents.

| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Electronic Effect | Hammett Constant (σp) |

| Fluoro (-F) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating, Ortho-Para Directing | +0.06 |

| Methoxy (-OCH₃) | Weakly Electron-Withdrawing (-I) | Strongly Electron-Donating (+R) | Activating, Ortho-Para Directing | -0.27 |

| Nitro (-NO₂) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-R) | Strongly Deactivating, Meta Directing | +0.78 |

Note: Hammett constants are context-dependent and can vary with the specific reaction and substitution pattern. The values presented are generally accepted for the para position and serve as a useful guide.

Combined Electronic Effects in this compound

The net electronic effect on the benzene ring is a complex interplay of the individual contributions of the substituents.

-

Nitro Group (-NO₂): As the most powerful electron-withdrawing group, the nitro group at the C2 position significantly deactivates the entire ring towards electrophilic aromatic substitution. Its strong -I and -R effects create a substantial electron deficiency, particularly at the ortho and para positions relative to itself (C3, C1, and C5).

-

Methoxy Group (-OCH₃): Located at the C3 position, the methoxy group is a strong activating group due to its potent +R effect, which donates electron density to the ring. This effect is most pronounced at the ortho and para positions relative to the methoxy group (C2, C4, and C6). However, its activating effect is counteracted by the powerful deactivating nitro group.

-

Fluoro Groups (-F): The two fluoro groups at the C1 and C5 positions are deactivating due to their strong -I effect. While they do possess a weak +R effect, the inductive withdrawal is dominant.[5] This deactivation further reduces the overall electron density of the aromatic ring.

The logical relationship between these competing effects can be visualized as follows:

Reactivity and Synthetic Implications

The highly electron-deficient nature of the aromatic ring in this compound makes it a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group, augmented by the two fluoro groups, activates the ring towards attack by nucleophiles. The positions ortho and para to the nitro group are particularly activated.

This inherent reactivity makes the molecule a versatile building block in organic synthesis. For instance, the fluoro groups can potentially be displaced by various nucleophiles, allowing for the introduction of new functional groups and the construction of more complex molecular scaffolds. This is a key feature for its application in the synthesis of pharmaceuticals and agrochemicals, where tailored molecular structures are often required.

Experimental Protocols: A General Synthetic Approach

Step 1: Nitration of 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene would be subjected to nitration using a mixture of nitric acid and sulfuric acid. The three activating (ortho, para-directing) but deactivating fluoro groups would direct the incoming nitro group to one of the equivalent positions (C2, C4, or C6).

Step 2: Nucleophilic Aromatic Substitution The resulting 1,3,5-Trifluoro-2-nitrobenzene would then undergo a nucleophilic aromatic substitution reaction with sodium methoxide. The strong activation by the nitro group would facilitate the displacement of one of the fluoro groups by the methoxide ion. The substitution is expected to occur at the C3 or C5 position, which are ortho and para to the nitro group and activated for nucleophilic attack.

Step 3: Purification The final product, this compound, would be isolated and purified using standard techniques such as recrystallization or column chromatography.

Characterization The structure and purity of the synthesized compound would be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure and confirm the positions of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., C-F, C-O, NO₂).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

This compound is a molecule of significant interest for synthetic chemists due to its unique electronic properties. The powerful electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating methoxy group, creates a highly polarized aromatic system. This electronic arrangement deactivates the ring towards electrophilic attack but renders it susceptible to nucleophilic substitution, making it a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Further experimental and computational studies are warranted to fully elucidate the spectroscopic and reactive properties of this compound.

References

- 1. 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene [myskinrecipes.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Health and Safety of 1,5-Difluoro-3-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 1,5-Difluoro-3-methoxy-2-nitrobenzene. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from product specifications and SDSs of structurally similar chemicals to provide a thorough understanding of its potential hazards, handling procedures, and safety precautions.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound. This data is crucial for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₃ | MySkinRecipes[1] |

| Molecular Weight | 189.12 g/mol | Stenutz[2] |

| Boiling Point | 238 °C | MySkinRecipes[1] |

| Melting Point | 60 °C | Stenutz[2] |

| Density | 1.414 g/mL | MySkinRecipes[1] |

| Appearance | Not specified; likely a solid at room temperature given the melting point. | |

| Solubility | Sparingly soluble in water. Soluble in most organic solvents like diethyl ether, benzene, and alcohol. | Based on data for Nitrobenzene[3] |

Toxicological Information

| Hazard | Data | Compound | Source |

| Acute Oral Toxicity (LD50) | 590 mg/kg [Mouse] | Nitrobenzene | ScienceLab.com[4] |

| Acute Oral Toxicity (LD50) | 780 mg/kg [Rat] | Nitrobenzene | ScienceLab.com[4] |

| Hazard Statements (GHS) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H373: May cause damage to organs through prolonged or repeated exposure.H227: Combustible liquid. | 1-Fluoro-3-nitrobenzene | Sigma-Aldrich[5] |

| Potential Health Effects | The substance is toxic to blood, kidneys, lungs, liver, and mucous membranes. | Nitrobenzene | ScienceLab.com[4] |

| Carcinogenicity | May cause cancer (Carc. 1B). | Benzene, 1-methoxy-4-nitro- | Evaluation statement - 14 December 2023[6] |

Note: The toxicological properties of this compound have not been fully investigated. Based on the data for similar compounds, it should be handled as a potentially toxic substance.

Hazard Identification and Safety Precautions

Based on the available data for structurally related nitrobenzene compounds, this compound should be treated as a hazardous chemical.

GHS Hazard Statements (Presumed based on similar compounds):

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.[7]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H331: Toxic if inhaled.[9]

-

H335: May cause respiratory irritation.[8]

-

H350: May cause cancer.[6]

-

H227: Combustible liquid.[5]

Precautionary Statements (Presumed based on similar compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][10]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][10]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][10]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

Experimental Protocols

Detailed experimental protocols for handling this compound are not available. The following are generalized best-practice procedures based on safety data sheets for similar hazardous chemicals.

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7][11]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]

-

Avoid inhalation of dust or vapors.[8]

-

Take measures to prevent the buildup of electrostatic charge.[8]

-

Wash hands thoroughly after handling.[8]

-

-

Storage:

First-Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Combustible material. Containers may explode when heated.[7] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[7]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when working with this compound, from initial assessment to emergency response.

Caption: Logical workflow for handling this compound safely.

References

- 1. 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene [myskinrecipes.com]

- 2. This compound [stenutz.eu]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemscene.com [chemscene.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

In-Depth Technical Guide to 1,5-Difluoro-3-methoxy-2-nitrobenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Difluoro-3-methoxy-2-nitrobenzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines commercial availability, physicochemical properties, and detailed, plausible experimental protocols for its synthesis, purification, and analysis. Furthermore, it illustrates its central role as a versatile building block in drug discovery workflows.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a variety of suppliers, typically at a purity of 97% or higher. The compound's fluorine and nitro functional groups make it a valuable precursor for developing novel fluorinated organic compounds, which are known to exhibit enhanced metabolic stability and bioavailability.[1]

Below is a summary of key data points for research and procurement purposes:

| Property | Value | Source |

| CAS Number | 66684-61-5 | [1] |

| Molecular Formula | C₇H₅F₂NO₃ | [1][2] |

| Molecular Weight | 189.12 g/mol | [1][2] |

| Boiling Point | 238 °C | [1] |

| Density | 1.414 g/mL | [1] |

| Storage | Room temperature, dry conditions | [1] |

Table 1: Physicochemical Properties of this compound

A selection of commercial suppliers for this compound with a minimum purity of 97% is provided below. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Notes |

| MySkinRecipes | 97% | Available in various quantities. |

| ChemUniverse | 97% | Available in various quantities. |

| BLDpharm | ≥97% | Check for current stock. |

| ChemicalBook | ≥97% | Multiple suppliers listed. |

Table 2: Commercial Suppliers of this compound (97% Purity)

Experimental Protocols

Synthesis: Nitration of 3,5-Difluoroanisole

The most probable synthetic route to this compound is through the electrophilic nitration of 3,5-difluoroanisole. The methoxy group is an ortho-, para-director, and the fluorine atoms are also ortho-, para-directing. In this case, the directing effects of the methoxy and fluorine groups are synergistic, favoring substitution at the 2, 4, and 6 positions. The steric hindrance from the methoxy group and the two fluorine atoms would likely favor nitration at the less hindered 2-position.

Materials:

-

3,5-Difluoroanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 3,5-difluoroanisole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3,5-difluoroanisole in sulfuric acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[3]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.[3]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[3]

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the washings are neutral, followed by a final wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The purification of substituted aromatic isomers can be challenging due to their similar polarities.[4] A combination of techniques may be necessary to achieve high purity.

Recrystallization:

-

Attempt recrystallization of the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. The crude solid is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly to induce crystallization of the desired isomer.

Flash Chromatography:

-

If recrystallization is ineffective, flash column chromatography on silica gel can be employed. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, may be used to separate the isomers. Careful selection of the eluent system and a slow gradient are crucial for successful separation.[4]

Preparative HPLC:

-

For achieving the highest purity (≥97%), preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is a viable option, especially for separating isomers with very similar polarities.[4]

Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the purification steps. A reverse-phase C18 column with a UV detector is suitable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the compound and to identify any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are essential for the structural elucidation of the molecule and to confirm the regiochemistry of the nitration.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the C-F bonds.

Role in Drug Discovery and Development

While there is no direct evidence of this compound being involved in specific signaling pathways, its significance lies in its role as a versatile building block for the synthesis of more complex molecules with potential biological activity. The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6]

The presence of the nitro group provides a synthetic handle for further transformations. For instance, the nitro group can be readily reduced to an amine, which can then be used to introduce a wide range of functionalities through amide bond formation, sulfonylation, or the construction of heterocyclic rings. This versatility makes this compound a valuable starting material in the synthesis of compound libraries for structure-activity relationship (SAR) studies.

Below is a logical workflow illustrating the utility of this compound in a typical drug discovery pipeline.

Figure 1: Logical workflow for the utilization of this compound in drug discovery.

This diagram illustrates a common pathway where the starting material is first functionalized to a more reactive intermediate (the aniline derivative). This intermediate then serves as the scaffold for generating a diverse library of compounds. These compounds are subsequently screened to identify "hits" with desired biological activity, which are then further optimized to produce a potential drug candidate.

References

- 1. 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene [myskinrecipes.com]

- 2. This compound [stenutz.eu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of 1,5-Difluoro-3-methoxy-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 1,5-Difluoro-3-methoxy-2-nitrobenzene. Due to the limited availability of direct experimental spectra in public literature, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their own characterization of this molecule.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₅F₂NO₃ and a molecular weight of approximately 189.12 g/mol . The strategic placement of electron-withdrawing fluorine and nitro groups, alongside the electron-donating methoxy group on the benzene ring, results in a unique electronic environment that influences its chemical reactivity and spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of analogous fluorinated and nitrated aromatic compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~4.0 | Singlet (s) | N/A | -OCH₃ |

| ¹H | ~7.2 - 7.5 | Triplet of doublets (td) or Multiplet (m) | J(H,F) ≈ 8-10, J(H,F) ≈ 2-3 | Aromatic CH (position 4) |

| ¹H | ~6.9 - 7.2 | Triplet of doublets (td) or Multiplet (m) | J(H,F) ≈ 8-10, J(H,F) ≈ 2-3 | Aromatic CH (position 6) |

| ¹³C | ~160 - 165 (d) | Doublet (d) | ¹J(C,F) ≈ 240-260 | C-F (positions 1, 5) |

| ¹³C | ~145 - 150 | Singlet (s) | N/A | C-NO₂ (position 2) |

| ¹³C | ~155 - 160 | Singlet (s) | N/A | C-OCH₃ (position 3) |

| ¹³C | ~110 - 120 (dd) | Doublet of doublets (dd) | ²J(C,F) ≈ 20-30, ⁴J(C,F) ≈ 3-5 | Aromatic CH (positions 4, 6) |

| ¹³C | ~55 - 65 | Singlet (s) | N/A | -OCH₃ |

| ¹⁹F | ~(-110) - (-125) | Multiplet (m) | J(F,H) ≈ 8-10, J(F,F) ≈ 2-5 | Aromatic C-F |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2950 - 2850 | C-H stretch | -OCH₃ |

| ~1600 - 1580 | C=C stretch | Aromatic Ring |

| ~1550 - 1500 & ~1350 - 1300 | N-O asymmetric & symmetric stretch | Nitro (-NO₂) |

| ~1250 - 1200 | C-O-C asymmetric stretch | Methoxy (-OCH₃) |

| ~1100 - 1000 | C-F stretch | Aryl-Fluoride |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z (predicted) | Ion Fragment (predicted) | Interpretation |

| 189 | [M]⁺ | Molecular Ion |

| 173 | [M - O]⁺ | Loss of an oxygen atom from the nitro group |

| 159 | [M - NO]⁺ | Loss of nitric oxide from the nitro group |

| 143 | [M - NO₂]⁺ | Loss of the nitro group |

| 131 | [M - O - CH₃ - F]⁺ | Complex fragmentation pathway |

| 114 | [M - NO₂ - CH₃]⁺ | Loss of nitro and methyl groups |

| 75 | [C₆H₃F]⁺ | Fluorinated benzene fragment |

Experimental Protocols

To obtain definitive spectroscopic data for this compound, the following experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the compound's solubility.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: wide spectral width to encompass potential chemical shifts of fluorinated aromatic compounds, and a suitable number of scans to achieve a good signal-to-noise ratio.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): To determine through-space proximities between ¹H and ¹⁹F nuclei.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is a common technique for small, relatively volatile molecules. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly when coupled with liquid chromatography.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to confirm the elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound like this compound.

A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Difluoro-3-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methoxy-2-nitrobenzene is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of fluorine atoms can enhance metabolic stability and bioavailability of drug candidates. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the nitration of 1,3-difluoro-5-methoxybenzene. The procedure is based on established methodologies for the nitration of substituted benzene rings.

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution (nitration) of 1,3-difluoro-5-methoxybenzene. The methoxy group is a strong activating group and directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho and para positions. The two fluorine atoms are deactivating groups but are also ortho, para-directors. In this specific substrate, the positions ortho to the methoxy group (C2 and C6) are the most activated and sterically accessible, leading to the desired product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

1,3-Difluoro-5-methoxybenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid. While stirring, cool the sulfuric acid to 0-5 °C. To this, add concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature of the mixture is maintained between 0-5 °C.

-

Reaction: To the pre-cooled nitrating mixture, add 1,3-difluoro-5-methoxybenzene dropwise at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product may form.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Neutralization and Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

| Parameter | Value |

| Reactants | |

| 1,3-Difluoro-5-methoxybenzene | 1.0 equivalent |

| Concentrated H₂SO₄ (98%) | 3.0 - 5.0 equivalents |

| Concentrated HNO₃ (70%) | 1.1 - 1.5 equivalents |

| Reaction Conditions | |

| Temperature | 0 - 5 °C |

| Reaction Time | 1 - 2 hours |

| Work-up & Purification | |

| Extraction Solvent | Dichloromethane or Ethyl Acetate |

| Purification Method | Column Chromatography/Recrystallization |

| Expected Yield | 70 - 85% (based on similar reactions) |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated nitric acid and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

-

The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.

-

Handle all organic solvents in a well-ventilated area and away from ignition sources.

Application Note and Protocol: Regioselective Nitration of 1,5-Difluoro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 1,5-difluoro-3-methoxy-2-nitrobenzene, a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms can enhance metabolic stability and bioavailability of drug candidates. This protocol outlines a regioselective nitration of 1,5-difluoro-3-methoxybenzene, a critical step for introducing a nitro group that serves as a versatile handle for further chemical modifications.

Introduction

Electrophilic aromatic substitution is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. The nitration of substituted benzenes, such as 1,5-difluoro-3-methoxybenzene, is a key transformation that introduces a nitro (-NO2) group onto the aromatic nucleus. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. In the case of 1,5-difluoro-3-methoxybenzene, the methoxy group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The interplay of these electronic effects directs the incoming electrophile, the nitronium ion (NO2+), to the position ortho to the methoxy group and meta to the two fluorine atoms.

This protocol is adapted from established procedures for the nitration of similar fluorinated and methoxylated benzene derivatives and is designed to be a reliable method for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,5-Difluoro-3-methoxybenzene | C₇H₆F₂O | 144.12 | 145-148 | 1.2 |

| This compound | C₇H₅F₂NO₃ | 189.12 | 238 | 1.414 |

Experimental Protocol

Materials:

-

1,5-Difluoro-3-methoxybenzene (3,5-Difluoroanisole)

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully and slowly add a calculated volume of concentrated nitric acid to a stirred, ice-cooled volume of concentrated sulfuric acid. The addition should be done dropwise to control the exothermic reaction. The typical molar ratio of nitric acid to sulfuric acid is 1:2.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,5-difluoro-3-methoxybenzene in a minimal amount of a suitable inert solvent like dichloromethane, or use it neat if it is a liquid at the reaction temperature. Cool the flask in an ice bath to 0-5 °C.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of 1,5-difluoro-3-methoxybenzene over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Allow the ice to melt completely.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers in a separatory funnel and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of byproducts.

-

Always add acid to water, never the other way around, when preparing aqueous solutions.

Mandatory Visualization

Caption: Experimental workflow for the nitration of 1,5-difluoro-3-methoxybenzene.

References

Application Notes: 1,5-Difluoro-3-methoxy-2-nitrobenzene as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methoxy-2-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable and versatile building block in the synthesis of complex molecules for medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a nitro group, provides multiple reactive sites for strategic chemical modifications. The presence of fluorine is known to enhance the metabolic stability and bioavailability of drug candidates, making this scaffold particularly attractive for drug discovery programs.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors.

Key Chemical Transformations

The chemical reactivity of this compound is primarily dictated by its functional groups, which allow for two key transformations crucial for the elaboration of complex molecular architectures:

-